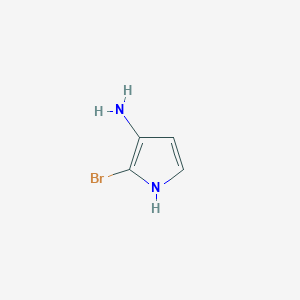
2-bromo-1H-pyrrol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1H-pyrrol-3-amine is a heterocyclic organic compound containing a pyrrole ring substituted with a bromine atom at the 2-position and an amino group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the bromination of 1H-pyrrol-3-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form 2-amino-1H-pyrrole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-Amino-1H-pyrrole.
Applications De Recherche Scientifique
2-Bromo-1H-pyrrol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-bromo-1H-pyrrol-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromine atom and amino group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1H-pyrrol-3-amine: Similar structure with a chlorine atom instead of bromine.
2-Iodo-1H-pyrrol-3-amine: Similar structure with an iodine atom instead of bromine.
1H-Pyrrol-3-amine: Lacks the halogen substitution.
Uniqueness
2-Bromo-1H-pyrrol-3-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Propriétés
Formule moléculaire |
C4H5BrN2 |
|---|---|
Poids moléculaire |
161.00 g/mol |
Nom IUPAC |
2-bromo-1H-pyrrol-3-amine |
InChI |
InChI=1S/C4H5BrN2/c5-4-3(6)1-2-7-4/h1-2,7H,6H2 |
Clé InChI |
OIWOTFCUTLXPQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















